molecular formula C10H9ClN2O5S B3023262 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride CAS No. 331256-60-1

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

Cat. No.: B3023262
CAS No.: 331256-60-1
M. Wt: 304.71 g/mol
InChI Key: PRVWEOHSVNSRHJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Carbonic Anhydrase 2 plays a role in various physiological processes, including pH regulation and CO2 transport. Therefore, the compound’s interaction with this enzyme could potentially affect these processes .

Result of Action

Given its target, it may influence processes regulated by Carbonic Anhydrase 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-pyrrolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.

    Reduction Reactions: Common reducing agents include hydrogen gas with a catalyst or metal hydrides such as sodium borohydride.

    Oxidation Reactions: Specific oxidizing agents and conditions are less commonly reported.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Specific oxidation products are less commonly reported.

Scientific Research Applications

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is primarily used in proteomics research . It is utilized as a reagent for the modification of proteins and peptides, enabling the study of protein-protein interactions, protein folding, and other biochemical processes. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWEOHSVNSRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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